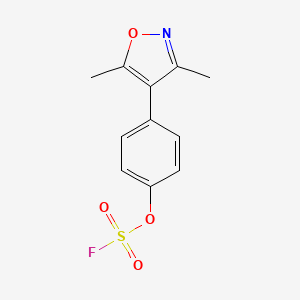![molecular formula C23H25NO5 B3014175 2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287260-40-4](/img/structure/B3014175.png)
2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[111]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing metathesis.
Introduction of the 4-methoxy-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methoxy-2-methylbenzene and an appropriate alkylating agent.
Attachment of the phenylmethoxycarbonylamino group: This can be done through a nucleophilic substitution reaction where the amino group is protected with a phenylmethoxycarbonyl (Cbz) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the phenylmethoxycarbonylamino moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxy-2-methylphenyl derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules due to its stable bicyclo[1.1.1]pentane core.
Biological Studies: Investigated for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The methoxy and phenylmethoxycarbonylamino groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(4-Methoxy-2-methyl
2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid: Lacks the methyl group on the phenyl ring.
Propiedades
IUPAC Name |
2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-10-17(28-2)8-9-18(15)22-12-23(13-22,14-22)19(20(25)26)24-21(27)29-11-16-6-4-3-5-7-16/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMITWXQUSNXIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3014094.png)


![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B3014101.png)
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)



![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)


